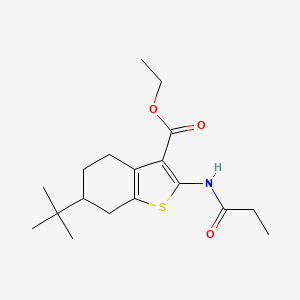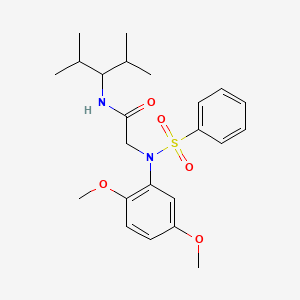![molecular formula C19H22O4 B3936047 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone](/img/structure/B3936047.png)
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone
Vue d'ensemble
Description
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, its use has been associated with severe adverse effects, including addiction, psychosis, and even death. Despite its negative reputation, MDPV has been the subject of extensive scientific research due to its potential applications in the field of medicine and forensic toxicology.
Mécanisme D'action
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy.
Biochemical and Physiological Effects:
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been shown to increase locomotor activity, induce hyperthermia, and cause neurotoxicity. In humans, 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been associated with a range of adverse effects, including agitation, psychosis, seizures, and cardiovascular effects such as tachycardia and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for investigating the role of these neurotransmitters in various physiological and pathological processes. However, its use is limited by its potential for abuse and its adverse effects, which can make it difficult to obtain ethical approval for studies involving human subjects.
Orientations Futures
There are several future directions for research involving 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone. One area of interest is the development of new treatments for depression and ADHD based on the pharmacological properties of 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone. Another area of interest is the development of new forensic toxicology methods for the detection of synthetic cathinones in biological samples. Additionally, further research is needed to investigate the long-term effects of 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone use and the mechanisms underlying its adverse effects.
Applications De Recherche Scientifique
1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been the subject of extensive scientific research due to its potential applications in the fields of medicine and forensic toxicology. In medicine, 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been investigated for its potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD). In forensic toxicology, 1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone has been used as a marker for the detection of synthetic cathinones in biological samples.
Propriétés
IUPAC Name |
1-[2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-9-10-18(19(13-14)21-3)23-12-6-11-22-17-8-5-4-7-16(17)15(2)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJWXOYEKWRBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B3935967.png)
![1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene](/img/structure/B3935975.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3935986.png)
![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![1-[2-(1-piperidinyl)ethyl]-2-(1-pyrrolidinyl)-1H-benzimidazole dihydrochloride](/img/structure/B3936012.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)
![1-ethoxy-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936020.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B3936038.png)
![4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)